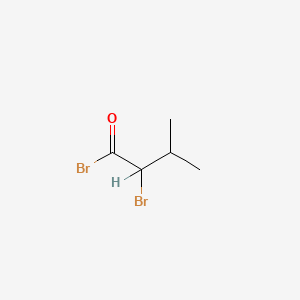

2-Bromo-3-methylbutyryl bromide

Description

Contextual Significance of Acyl Halides in Contemporary Organic Chemistry

Acyl halides are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a halogen. teachy.aiwikipedia.org Their general structure is represented as R-CO-X, where R is an alkyl or aryl group and X is a halogen. teachy.ai These compounds are of great importance in modern organic chemistry, primarily serving as highly reactive intermediates for the synthesis of more complex molecules. teachy.ai

The high reactivity of acyl halides is a key feature, stemming from the polarity of the carbon-halogen bond and the excellent leaving group ability of the halide ion. teachy.aifiveable.me This makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide variety of nucleophiles. teachy.ai This reactivity allows acyl halides to be pivotal in nucleophilic acyl substitution reactions, facilitating the efficient production of carboxylic acid derivatives such as esters, amides, and acid anhydrides. teachy.aifiveable.me Consequently, acyl halides are fundamental building blocks in numerous industrial and laboratory processes, including the manufacturing of pharmaceuticals, polymers, and dyes. teachy.aiteachy.ai

Overview of α-Haloacyl Halides as Specialized Synthetic Reagents

Within the broader class of acyl halides, α-haloacyl halides represent a specialized subset characterized by the presence of a halogen atom on the carbon adjacent to the carbonyl group (the α-carbon). This structural feature imparts dual reactivity to the molecule: the highly reactive acyl halide function and a site for nucleophilic substitution at the α-carbon.

These reagents are particularly valuable in synthetic organic chemistry for constructing complex molecular architectures. A primary application of α-haloacyl halides is in the synthesis of α-amino acids. libretexts.orglibretexts.orgpressbooks.pub A common route involves the α-halogenation of a carboxylic acid, often through the Hell-Volhard-Zelinsky reaction, followed by conversion to the acyl halide. ucalgary.cainnospk.com The resulting α-haloacyl halide can then react with an amine source, like ammonia, to introduce the amino group, leading to the formation of an α-amino acid after hydrolysis. pressbooks.pub This methodology provides a direct pathway to these biologically and pharmaceutically important molecules.

Specific Role of 2-Bromo-3-methylbutyryl Bromide within Synthetic Methodologies

This compound is a specific example of an α-haloacyl halide that serves as a valuable reagent in targeted synthetic applications. Its structure, featuring a bromine atom at the α-position and a branched isopropyl group, provides a unique combination of reactivity and steric influence that can be exploited in the synthesis of specific target molecules.

The preparation of this compound can be achieved via the bromination of 3-methylbutanoic acid (isovaleric acid). A documented method involves reacting isobutyric acid with bromine in the presence of red phosphorus, a classic Hell-Volhard-Zelinsky reaction, to introduce the α-bromine, followed by conversion to the acyl bromide. innospk.comprepchem.com

In synthetic methodologies, this compound acts as a bifunctional building block. The acyl bromide moiety allows for facile introduction of the 2-bromo-3-methylbutanoyl group into a molecule via acylation of alcohols, amines, or other nucleophiles. The bromine atom at the α-position serves as a handle for subsequent transformations, most notably nucleophilic substitution reactions. This dual functionality makes it a key intermediate in the synthesis of complex molecules, particularly derivatives of the amino acid valine, where the carbon skeleton of this compound corresponds to that of valine. Its utility has been noted in the preparation of optically active N-methylvalines, which are significant in biochemical research. innospk.com

Chemical Properties of this compound

| Property | Value |

| CAS Number | 26464-05-1 |

| Molecular Formula | C₅H₈Br₂O |

| Synonyms | 2-Bromo-3-methylbutanoyl bromide |

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-3-methylbutanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O/c1-3(2)4(6)5(7)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFAUMPWMNPYULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949345 | |

| Record name | 2-Bromo-3-methylbutanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26464-05-1 | |

| Record name | 2-Bromo-3-methylbutanoyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26464-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-methylbutyryl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026464051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3-methylbutanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-methylbutyryl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 3 Methylbutyryl Bromide

Direct Halogenation Approaches to 2-Bromo-3-methylbutyryl Bromide Synthesis

Direct halogenation methods provide a straightforward pathway to this compound, primarily through the bromination of a suitable carboxylic acid precursor.

Bromination of Carboxylic Acid Precursors

The most common precursor for the synthesis of this compound is 3-methylbutyric acid (also known as isovaleric acid). ontosight.aiinnospk.com The direct bromination of this carboxylic acid at the alpha-position is typically achieved through the Hell-Volhard-Zelinskii (HVZ) reaction. innospk.comlibretexts.orglibretexts.orgpressbooks.publibretexts.org This reaction involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. libretexts.orglibretexts.orgprepchem.com

The reaction proceeds in several steps. Initially, the carboxylic acid reacts with PBr₃ to form the corresponding acyl bromide. libretexts.orglibretexts.orgpressbooks.pub This intermediate is crucial as it can readily enolize, a step that is difficult for the carboxylic acid itself. libretexts.orglibretexts.org The resulting enol then reacts with bromine in an α-substitution reaction to yield the α-bromo acyl bromide. pressbooks.publibretexts.org Finally, if the α-bromo carboxylic acid is the desired product, water is added to hydrolyze the acyl bromide. pressbooks.pub However, for the synthesis of this compound, this final hydrolysis step is omitted.

A typical laboratory-scale preparation involves slowly adding bromine to a mixture of isobutyric acid and red phosphorus while controlling the exothermic reaction with a water bath. prepchem.com After the addition is complete, the mixture is heated to ensure the reaction goes to completion. prepchem.com Excess bromine is then removed by distillation, and the crude this compound is purified by distillation. prepchem.com

Catalytic Pathways in Bromination Reactions

The Hell-Volhard-Zelinskii reaction itself is a catalyzed process. Phosphorus tribromide acts as the catalyst to convert the carboxylic acid into the more reactive acyl bromide intermediate. libretexts.orglibretexts.orgpressbooks.pub The hydrobromic acid (HBr) generated in this initial step then catalyzes the tautomerization of the acyl bromide to its enol form, which is the active nucleophile that reacts with bromine. libretexts.orglibretexts.org

While the classic HVZ reaction is highly effective, research into alternative catalytic systems is ongoing. For instance, transition-metal-free decarboxylative bromination of aromatic carboxylic acids has been reported, though its applicability to aliphatic acids like 3-methylbutyric acid is a different area of study. nih.gov The development of more efficient and environmentally benign catalytic systems remains an active field of research in organic synthesis.

Indirect Synthetic Routes via Functional Group Interconversions

Indirect methods offer alternative pathways to this compound by starting from related carboxylic acid derivatives and performing functional group interconversions.

Conversion from Related Carboxylic Acid Derivatives

Acyl bromides are among the most reactive carboxylic acid derivatives and can be prepared from other derivatives, although it is more common to synthesize less reactive derivatives from them. msu.edupressbooks.pub For instance, an acyl chloride could theoretically be converted to an acyl bromide, but the reverse is more typical. The high reactivity of acyl halides makes them excellent starting materials for producing other derivatives like anhydrides, esters, and amides. pressbooks.publibretexts.org

One plausible indirect route could involve the synthesis of 2-bromo-3-methylbutyric acid first, followed by its conversion to the target acyl bromide. chemicalbook.com 2-Bromo-3-methylbutyric acid can be prepared by methods such as the HVZ reaction followed by hydrolysis, or from the hydrolysis of its corresponding ester. This α-bromo acid can then be treated with a brominating agent like phosphorus tribromide (PBr₃) to yield this compound. libretexts.orgorgoreview.com

Strategies for α-Bromination of Isovaleric Acid Derivatives

The α-bromination of derivatives of isovaleric acid (3-methylbutyric acid) is a key step in many synthetic sequences. The Hell-Volhard-Zelinskii reaction is a prime example of this strategy, where the in-situ generated acyl bromide is the key intermediate that undergoes α-bromination. libretexts.orglibretexts.orgpressbooks.pub

Alternative strategies could involve the α-bromination of enols or enolates derived from isovaleric acid derivatives. chemistrysteps.commasterorganicchemistry.com For instance, an ester of isovaleric acid could be treated with a base to form an enolate, which could then be reacted with a bromine source like N-bromosuccinimide (NBS). However, controlling the extent of halogenation can be challenging under basic conditions, often leading to polyhalogenated products. chemistrysteps.com Acid-catalyzed halogenation of ketones and aldehydes proceeds through an enol intermediate and is generally easier to control. masterorganicchemistry.com

Process Optimization and Scalability Considerations in this compound Production

One reported preparation of a similar compound, α-bromoisobutyryl bromide, provides insights into scalable procedures. This method involves the dropwise addition of bromine to a mixture of isobutyric acid and red phosphorus, followed by heating and subsequent fractional distillation. orgsyn.org This approach yielded the product in a 75-83% yield. orgsyn.org Careful control of the reaction temperature during the exothermic bromination step is crucial for safety and to minimize side reactions. prepchem.com

The purification of the final product is also a significant consideration. Fractional distillation under reduced pressure is a common method to obtain high-purity this compound. orgsyn.org The efficiency of the distillation process, including the type of distillation column used, can significantly affect the final yield and purity.

Reactivity and Mechanistic Investigations of 2 Bromo 3 Methylbutyryl Bromide

Nucleophilic Acyl Substitution Reactions of 2-Bromo-3-methylbutyryl Bromide

Nucleophilic acyl substitution is a fundamental reaction class for acyl halides. orgoreview.com In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the bromide ion as a leaving group and resulting in the substitution product. orgoreview.com

Hydrolysis Pathways and Kinetics

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism where water acts as the nucleophile. The reaction is typically rapid due to the high reactivity of the acyl bromide functional group.

The generally accepted mechanism involves the initial attack of a water molecule on the electrophilic carbonyl carbon. This step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, with the bromide ion being expelled as a good leaving group. A final deprotonation step by another water molecule yields the corresponding α-bromo carboxylic acid, 2-bromo-3-methylbutanoic acid, and hydrobromic acid. masterorganicchemistry.com

Table 1: Generalized Hydrolysis of α-Bromo Acyl Bromides

| Reactant | Nucleophile | Product | General Conditions |

| α-Bromo Acyl Bromide | Water (H₂O) | α-Bromo Carboxylic Acid | Aqueous environment, often as a workup step |

Esterification Processes with Alcohols

Esterification of this compound with alcohols is an efficient method for the synthesis of α-bromo esters. The reaction proceeds vigorously at room temperature, highlighting the high reactivity of acyl chlorides and, by extension, acyl bromides towards alcohols. chemguide.co.uk

The mechanistic pathway is analogous to hydrolysis and amidation, involving a nucleophilic acyl substitution. The alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate expels the bromide ion, and a deprotonation step, often facilitated by a weak base like pyridine (B92270) or even another alcohol molecule, yields the final ester product and HBr. The use of a base is often employed to scavenge the HBr byproduct. This reaction is a common synthetic strategy and is generally preferred over Fischer esterification for the synthesis of esters from acid-sensitive alcohols or when high yields are desired. chemguide.co.ukchemicalforums.com

Table 3: Illustrative Esterification of α-Bromo Acyl Bromides

| α-Bromo Acyl Bromide | Alcohol | Product |

| This compound | Methanol | Methyl 2-bromo-3-methylbutanoate |

| This compound | Ethanol (B145695) | Ethyl 2-bromo-3-methylbutanoate |

| This compound | Isopropanol | Isopropyl 2-bromo-3-methylbutanoate |

Carbonyl Reactivity with Organometallic Reagents

The electrophilic carbonyl carbon of this compound is also a target for the nucleophilic carbon of organometallic reagents. These reactions allow for the formation of new carbon-carbon bonds.

Grignard Additions and Subsequent Transformations

The reaction of this compound with Grignard reagents (R-MgX) is expected to proceed via a double addition mechanism, analogous to the reaction of Grignard reagents with esters. masterorganicchemistry.com

Initially, the Grignard reagent acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the bromide ion to form a ketone. However, the newly formed ketone is also reactive towards the Grignard reagent present in the reaction mixture. A second equivalent of the Grignard reagent then attacks the ketone, leading to a second tetrahedral intermediate. Upon acidic workup, this intermediate is protonated to yield a tertiary alcohol. masterorganicchemistry.com It is generally not possible to stop the reaction at the ketone stage when using Grignard reagents with acyl halides due to the high reactivity of the Grignard reagent. chemistrysteps.com

Organocuprate Conjugate Additions

The term "conjugate addition" is typically reserved for reactions with α,β-unsaturated carbonyl compounds. In the case of the saturated this compound, the reaction with organocuprates, specifically Gilman reagents (R₂CuLi), proceeds via a nucleophilic acyl substitution.

Organocuprates are softer, less reactive nucleophiles compared to Grignard reagents. chemistrysteps.comchemistrysteps.com This difference in reactivity allows for the selective synthesis of ketones from acyl halides. The organocuprate will attack the carbonyl carbon of this compound to form a tetrahedral intermediate. This intermediate then collapses, eliminating the bromide ion to yield a ketone. chemistryscore.comorganicchemistrytutor.com Unlike Grignard reagents, Gilman reagents are generally unreactive towards the resulting ketone, especially at low temperatures, thus preventing the second addition and allowing for the isolation of the ketone as the major product. chemistrysteps.comchemistrysteps.com This makes the use of organocuprates a valuable method for the synthesis of ketones from acyl halides.

Table 4: Products from Reactions with Organometallic Reagents

| Reagent | Expected Product with this compound |

| Grignard Reagent (R-MgX) | Tertiary Alcohol (after double addition and workup) |

| Gilman Reagent (R₂CuLi) | Ketone (single addition) |

Chemoselective Reduction Methodologies

The presence of two reducible functional groups in this compound—the acyl bromide and the carbon-bromine bond—necessitates careful selection of reagents to achieve chemoselectivity. The reduction of the acyl bromide moiety is typically more facile than that of the alkyl bromide. Methodologies primarily target the transformation of the acyl bromide to either an aldehyde or a primary alcohol.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), readily reduce acyl halides. chemistrysteps.comjove.com This reaction proceeds through a two-step mechanism: initial reduction to an aldehyde intermediate, which is then immediately reduced further to the primary alcohol. jove.com Given the potency of LiAlH₄, it is likely to reduce both the acyl bromide and the α-bromo group, leading to 3-methyl-1-butanol.

To achieve a more selective transformation, milder and more sterically hindered reducing agents are required. The reduction can be stopped at the aldehyde stage using reagents like lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H). chemistrysteps.comjove.com The bulky tert-butoxy (B1229062) groups diminish the reactivity of the hydride donor, allowing for the rapid reduction of the highly reactive acyl bromide to an aldehyde while reacting much more slowly with the aldehyde product, thus permitting its isolation. chemistrysteps.com This method is most effective at low temperatures, such as -78°C, to prevent over-reduction. chemistrysteps.com The use of sodium cyanoborohydride (NaBH₃CN) can also accomplish the conversion of an acid halide to an aldehyde. saskoer.ca

Sodium borohydride (B1222165) (NaBH₄) is another common reducing agent that converts acyl chlorides to primary alcohols. acs.orgacs.org While less reactive than LiAlH₄, it is still capable of reducing the intermediate aldehyde. In certain complex substrates, NaBH₄ has been used to chemoselectively reduce a ketone in the presence of ester and amide groups. acs.orgacs.org In the case of this compound, NaBH₄ would be expected to yield the corresponding bromo-alcohol, 2-bromo-3-methyl-1-butanol, as the C-Br bond is generally less reactive towards NaBH₄ than the acyl bromide.

| Reagent | Expected Product from this compound | Selectivity Notes |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 3-methyl-1-butanol | Non-selective; reduces both the acyl bromide and the α-bromine. chemistrysteps.comacs.org |

| Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) | 2-Bromo-3-methylbutanal | Selective for acyl bromide to aldehyde reduction; sterically hindered nature prevents over-reduction. chemistrysteps.comjove.com |

| Sodium borohydride (NaBH₄) | 2-Bromo-3-methyl-1-butanol | Reduces acyl bromide to alcohol; generally does not reduce alkyl halides. acs.org |

Elimination Reactions Involving the α-Bromine Moiety

The α-bromine atom of this compound can be readily removed via an elimination reaction to generate an α,β-unsaturated carbonyl compound. This transformation is typically achieved by treatment with a base. The reaction generally proceeds through a bimolecular elimination (E2) mechanism. libretexts.orgmasterorganicchemistry.com

The E2 mechanism is a concerted, single-step process where the base abstracts a proton from the β-carbon (the carbon adjacent to the α-carbon) at the same time as the leaving group (bromide) departs. pressbooks.pub This simultaneous bond-breaking and bond-forming process leads directly to the formation of a carbon-carbon double bond. chemguide.co.uk For the E2 mechanism to occur efficiently, a specific stereochemical arrangement is required: the β-hydrogen and the bromine leaving group must be in an anti-periplanar conformation. pressbooks.pubmgscience.ac.in This alignment allows for optimal orbital overlap in the transition state.

In the case of this compound, there is one β-hydrogen available for abstraction (on carbon-3). The use of a non-nucleophilic, sterically hindered base, such as pyridine, is often employed for this type of elimination from α-halo carbonyl compounds. libretexts.org The base removes the β-hydrogen, leading to the elimination of HBr and the formation of 3-methylbut-2-enoyl bromide. The conjugation of the newly formed double bond with the carbonyl group of the acyl bromide provides a thermodynamic driving force for the reaction.

| Reactant | Reagent/Conditions | Mechanism | Major Product |

|---|---|---|---|

| This compound | Pyridine, Heat | E2 Elimination | 3-methylbut-2-enoyl bromide |

The kinetics of the E2 reaction are second-order, depending on the concentration of both the substrate (this compound) and the base. masterorganicchemistry.compressbooks.pub The use of strong bases like potassium hydroxide (B78521) in ethanol is also a classic condition for promoting E2 reactions in alkyl halides. msu.eduyoutube.com

Intramolecular Rearrangements and Their Mechanistic Elucidation

Under certain reaction conditions, molecules containing haloalkane substructures can undergo intramolecular rearrangements. These rearrangements typically proceed through a carbocation intermediate, which can reorganize to form a more stable carbocation before reacting with a nucleophile. jcu.edu While not a common reaction for acyl halides themselves, the α-bromoalkane portion of this compound could potentially undergo such a rearrangement if conditions favor carbocation formation.

The formation of a carbocation at the α-carbon could be induced by a Lewis acid, which would coordinate to the α-bromine and facilitate its departure as a bromide ion. This would generate a secondary carbocation at the C-2 position. Carbocations will rearrange if a more stable carbocation can be formed via a 1,2-shift of an adjacent hydrogen (hydride shift) or alkyl group. libretexts.orglibretexts.org

In the case of the putative 3-methyl-1-(bromocarbonyl)butan-2-ylium ion (the secondary carbocation), a 1,2-hydride shift from the adjacent tertiary carbon (C-3) would be highly favorable. This rearrangement would transform the secondary carbocation into a more stable tertiary carbocation at C-3. libretexts.org

Proposed Rearrangement Mechanism:

Carbocation Formation: A Lewis acid (e.g., Ag⁺, AlBr₃) assists in the removal of the α-bromide, creating a secondary carbocation at C-2.

1,2-Hydride Shift: The hydrogen atom on C-3, along with its bonding electrons, migrates to the adjacent positively charged C-2. libretexts.org

Formation of a More Stable Carbocation: This shift results in the formation of a more stable tertiary carbocation at C-3.

Nucleophilic Attack: A nucleophile present in the reaction medium would then attack the tertiary carbocation, leading to the rearranged product.

This type of rearrangement is well-documented for related structures. For instance, the solvolysis of 2-bromo-3-methylbutane (B93499) proceeds through a carbocation that rearranges. pearson.com Similarly, the reaction of 3-methyl-1-butene (B165623) with HBr yields a rearranged product due to a hydride shift from a secondary to a tertiary carbocation. libretexts.orglibretexts.org Elucidation of such a mechanism for this compound would involve careful product analysis and potentially isotopic labeling studies using deuterium (B1214612) to track the migration of the hydrogen atom. jcu.edu

| Intermediate/Step | Structure Name | Description |

|---|---|---|

| Initial Carbocation | 3-methyl-1-(bromocarbonyl)butan-2-ylium ion | Secondary carbocation formed by loss of Br⁻ from C-2. |

| Rearrangement Event | 1,2-Hydride Shift | Migration of H⁻ from C-3 to C-2. libretexts.org |

| Rearranged Carbocation | 2-methyl-3-(bromocarbonyl)butan-2-ylium ion | More stable tertiary carbocation formed at C-3. |

Stereochemical Aspects and Asymmetric Transformations Involving 2 Bromo 3 Methylbutyryl Bromide

Enantiomeric and Diastereomeric Considerations of the 2-Bromo-3-methylbutyryl Scaffold

The structure of 2-bromo-3-methylbutyryl bromide contains two stereogenic centers at the C2 and C3 positions. The presence of n chiral centers in a molecule can lead to a maximum of 2n stereoisomers. ucsb.edupdx.edu For the 2-bromo-3-methylbutyryl scaffold, with n=2, there are four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.com Within the 2-bromo-3-methylbutyryl scaffold, the (2R, 3R) and (2S, 3S) isomers constitute one enantiomeric pair, while the (2R, 3S) and (2S, 3R) isomers form the second pair. Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other. ucsb.edumasterorganicchemistry.com Any stereoisomer from the first pair is a diastereomer of any stereoisomer from the second pair (e.g., (2R, 3R) is a diastereomer of (2R, 3S) and (2S, 3R)). Unlike enantiomers, diastereomers have different physical and chemical properties, which can be exploited in separation and reaction chemistry. pdx.edu

The relationships between the four stereoisomers of the 2-bromo-3-methylbutyryl scaffold are summarized in the table below.

| Configuration | Relationship to (2R, 3R) | Relationship to (2S, 3S) | Relationship to (2R, 3S) | Relationship to (2S, 3R) |

|---|---|---|---|---|

| (2R, 3R) | Identical | Enantiomer | Diastereomer | Diastereomer |

| (2S, 3S) | Enantiomer | Identical | Diastereomer | Diastereomer |

| (2R, 3S) | Diastereomer | Diastereomer | Identical | Enantiomer |

| (2S, 3R) | Diastereomer | Diastereomer | Enantiomer | Identical |

Asymmetric Synthesis Applications Utilizing this compound

The high reactivity of the acyl bromide functional group, combined with the stereocenters at the α- and β-positions, makes this compound a valuable starting material for asymmetric synthesis. Stereocontrol can be achieved through various methods, primarily involving chiral catalysts or chiral auxiliaries.

Chiral Catalyst-Mediated Reactions

In a chiral catalyst-mediated approach, a small amount of a chiral molecule is used to direct the reaction of a prochiral or racemic substrate to form a predominantly single enantiomer of the product. For a substrate like this compound, a chiral Lewis acid catalyst could coordinate to one of the carbonyl oxygen or the bromine atom, creating a chiral environment around the molecule. This coordination would sterically block one face of the molecule, forcing an incoming nucleophile to attack from the less hindered face, thereby inducing enantioselectivity.

While specific catalytic reactions starting directly with this compound are not extensively documented, related transformations of α-bromo carbonyl compounds highlight the potential of this strategy. For instance, the enantioselective palladium-catalyzed cross-coupling of α-bromo carboxamides with aryl boronic acids has been achieved using specialized chiral phosphine ligands. nih.gov This type of methodology could potentially be adapted to 2-bromo-3-methylbutyryl derivatives to synthesize chiral α-aryl compounds. Similarly, chiral N,N'-dioxide-metal complexes have proven effective in catalyzing the asymmetric bromoamination of chalcones, demonstrating the ability of chiral catalysts to control stereochemistry in reactions involving bromine. rsc.org

Auxiliary-Based Stereocontrol Strategies

A more established method for controlling the stereochemistry of α-functionalized carbonyl compounds is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a chiral compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.orgresearchgate.net

The acyl bromide of this compound is highly reactive and can be readily converted into an ester or amide by reacting it with a chiral alcohol or amine, respectively. Evans' oxazolidinone auxiliaries are a prominent example. Reacting this compound with a chiral oxazolidinone would form a chiral imide. The bulky substituent on the auxiliary would then effectively shield one face of the molecule. Deprotonation at the α-carbon (C2) would form an enolate, and the chiral auxiliary would direct an incoming electrophile to the opposite, less sterically hindered face, resulting in a highly diastereoselective alkylation or other functionalization. Subsequent cleavage of the auxiliary would yield an enantiomerically enriched product. This general approach has been widely used for the stereoselective construction of numerous chiral building blocks and natural products. researchgate.netresearchgate.net

Kinetic Resolution and Chiral Separation Techniques for 2-Bromo-3-methylbutyryl Derivatives

When this compound is synthesized without stereochemical control, it exists as a racemic mixture of diastereomers. The separation of these stereoisomers is crucial for obtaining enantiomerically pure compounds for further use. This can be achieved through kinetic resolution or by direct chiral separation techniques.

Kinetic resolution is a process used to separate a racemic mixture by reacting it with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. For example, a racemic mixture of a 2-bromo-3-methylbutyryl ester could be subjected to nucleophilic substitution with a chiral amine in the presence of a base. researchgate.net One enantiomer of the ester would react faster with the chiral nucleophile than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantiomerically enriched diastereomeric product. This technique has been effectively applied to various α-bromo esters for the synthesis of enantioenriched amino acid derivatives. researchgate.net

Once stereoisomers are synthesized or separated via resolution, analytical and preparative separation is often performed using chromatographic methods. nih.gov

High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and widely used techniques for separating stereoisomers.

Chiral Stationary Phases (CSPs): HPLC columns packed with a chiral stationary phase can directly separate enantiomers based on the differential transient diastereomeric complexes they form with the CSP. nih.govsigmaaldrich.com

Diastereomer Separation: If the 2-bromo-3-methylbutyryl scaffold is derivatized with a single enantiomer of a chiral reagent (a chiral auxiliary), the resulting diastereomers can be separated on a standard, achiral silica gel or reversed-phase HPLC column because they have different physical properties. nih.gov

Gas Chromatography (GC): Using a GC column with a chiral stationary phase, volatile derivatives of the 2-bromo-3-methylbutyryl scaffold can be separated.

The table below summarizes common techniques used for the separation and analysis of chiral compounds like the derivatives of this compound.

| Technique | Principle of Separation | Application Notes for 2-Bromo-3-methylbutyryl Derivatives |

|---|---|---|

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral reagent or catalyst. | Can be used to enrich one enantiomer from a racemic mixture of an ester or amide derivative. |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Direct separation of enantiomers of the corresponding acid or ester. Requires screening of various CSPs. |

| Achiral HPLC | Separation of diastereomers based on different physical properties. | Requires derivatization with a single enantiomer of a chiral auxiliary first. The resulting diastereomers are then separated. nih.gov |

| Chiral GC | Differential interaction of enantiomers with a chiral stationary phase in the gas phase. | Applicable to volatile derivatives (e.g., methyl or ethyl esters). |

| Fractional Crystallization | Differential solubility of diastereomeric salts. | The corresponding carboxylic acid can be reacted with a chiral base to form diastereomeric salts, which may be separated by crystallization. mdpi.com |

Advanced Spectroscopic and Analytical Characterization of 2 Bromo 3 Methylbutyryl Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-bromo-3-methylbutyryl bromide, both ¹H and ¹³C NMR would provide crucial information about its carbon framework and the chemical environment of its hydrogen atoms.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Spectral Analysis

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show four distinct signals, reflecting the four unique proton environments in the molecule. A key feature of the spectrum arises from the presence of a chiral center at the α-carbon (the carbon bonded to the bromine and the carbonyl group). This chirality renders the two methyl groups of the isopropyl moiety diastereotopic, meaning they are chemically non-equivalent and will produce separate signals. researchgate.netnih.govamazonaws.com

The predicted signals are as follows:

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Hα (-CH(Br)COBr) | ~4.5 - 5.0 | Doublet (d) | 1H |

| Hβ (-CH(CH₃)₂) | ~2.2 - 2.7 | Multiplet (m) | 1H |

| -CH₃ (one of two diastereotopic methyls) | ~1.1 - 1.3 | Doublet (d) | 3H |

| -CH₃' (second diastereotopic methyl) | ~1.0 - 1.2 | Doublet (d) | 3H |

Carbon-13 NMR (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to display four distinct signals, corresponding to the four non-equivalent carbon environments. The carbonyl carbon of the acyl bromide is expected to be the most downfield signal. libretexts.orgucalgary.ca The α-carbon, bonded to bromine, will also be significantly deshielded. harvard.eduresearchgate.net Similar to the protons, the two methyl carbons are diastereotopic and are expected to have slightly different chemical shifts.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Acyl Bromide) | ~165 - 175 |

| Cα (-CH(Br)COBr) | ~50 - 60 |

| Cβ (-CH(CH₃)₂) | ~30 - 40 |

| -CH₃ (diastereotopic methyls) | ~18 - 22 (two closely spaced signals) |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments would be employed. youtube.comsdsu.edu

Deuterium (B1214612) Labeling Studies for Mechanistic Insights

Deuterium (²H) labeling is a powerful technique for elucidating reaction mechanisms by tracking specific atoms through a chemical transformation. chem-station.comacs.org The replacement of a proton with a deuteron (B1233211) minimally affects the chemical properties but is easily detectable by NMR and mass spectrometry. researchgate.netchem-station.com

For this compound, several labeling strategies could provide mechanistic insights:

These labeling studies, by creating a distinct mass or spectral marker, allow chemists to follow the fate of specific parts of the molecule during a reaction, confirming or refuting proposed mechanistic steps. nih.govdntb.gov.ua

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by a very strong and sharp absorption band for the carbonyl (C=O) group of the acyl bromide. This band is expected at a particularly high wavenumber due to the strong electron-withdrawing inductive effect of the two bromine atoms attached to the carbonyl and α-carbon. libretexts.org

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR. While the polar C=O and C-Br bonds would be visible, the more symmetric C-C bond vibrations of the isopropyl backbone might show stronger signals in the Raman spectrum than in the IR. uprm.edumdpi.com

Predicted Vibrational Spectroscopy Data

| Vibrational Mode | Predicted IR Absorption (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H (sp³ stretching) | 2870 - 2960 | Medium-Strong |

| C=O (Acyl Bromide stretching) | ~1810 | Very Strong |

| C-H (bending) | 1370 - 1470 | Medium |

| C-Br (stretching) | 515 - 690 | Medium-Strong orgchemboulder.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a molecule by analyzing the mass-to-charge ratio of its ionized form and its fragments.

The mass spectrum of this compound would be highly characteristic due to the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. sdsu.edu This results in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments.

The molecular ion (M⁺) peak would appear as a cluster of three peaks:

The relative intensity of these peaks is expected to be approximately 1:2:1.

Common fragmentation pathways for acyl halides and bromoalkanes would be expected: libretexts.orgorgchemboulder.com

Predicted Major Fragments in the Mass Spectrum

| m/z (Mass/Charge) | Proposed Fragment Identity | Notes |

|---|---|---|

| 242/244/246 | [C₅H₈Br₂O]⁺ | Molecular ion cluster (M, M+2, M+4) |

| 163/165 | [C₅H₈BrO]⁺ | Loss of a Br radical from the acyl group |

| 121/123 | [C₄H₈Br]⁺ | Loss of COBr |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures mass with extremely high accuracy (typically to four or more decimal places), allowing for the determination of a molecule's exact elemental formula. researchgate.netmeasurlabs.com This technique would be essential to confirm the identity of this compound, distinguishing it from any other compound with the same nominal mass.

For example, the most abundant isotopologue (containing only ¹²C, ¹H, ¹⁶O, and ⁷⁹Br) would have a calculated exact mass that could be verified by HRMS.

An experimental HRMS measurement matching this value would provide unambiguous confirmation of the elemental composition of the molecular ion. nih.govnih.gov

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₅H₈Br₂O |

| 2-bromobutane | C₄H₉Br |

| 2-bromo-2-methylpropane | C₄H₉Br |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. This powerful hyphenated method combines the superior separation capabilities of gas chromatography with the definitive molecular identification provided by mass spectrometry.

In the context of this compound, GC-MS serves two primary functions: the assessment of purity and the confirmation of its chemical identity. A typical analysis involves introducing a sample into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase of the column and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for preliminary identification.

Following separation in the GC, the eluted compound enters the mass spectrometer. Here, it is ionized, most commonly by electron ionization (EI), causing the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique "fingerprint" of the molecule. The molecular ion peak confirms the molecular weight of this compound, while the fragmentation pattern reveals structural information about the arrangement of atoms within the molecule.

The purity of a this compound sample can be determined by integrating the peak areas in the resulting chromatogram. The area of the main peak corresponding to the target compound, relative to the total area of all peaks, provides a quantitative measure of its purity. Common impurities that might be detected could include unreacted starting materials, byproducts from the synthesis, or degradation products.

Table 1: Illustrative GC-MS Data for this compound Analysis

| Parameter | Value |

| Column Type | Capillary Column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Oven Temperature Program | Initial temp. held, then ramped to a final temp. |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

| Expected Molecular Ion (M+) | m/z corresponding to C5H8Br2O |

| Key Fragmentation Ions | Characteristic fragments of the acyl bromide |

This table presents typical parameters for a GC-MS analysis and does not represent actual experimental data.

Recent studies have highlighted the utility of GC-MS in the analysis of various brominated compounds, demonstrating its robustness for both qualitative and quantitative assessments. nih.govcvuas.deepa.govresearchgate.netjapsonline.com The technique's high sensitivity and specificity make it an invaluable tool in quality control and research settings for ensuring the integrity of this compound.

X-ray Crystallography of Solid Derivatives for Absolute Configuration Determination

While this compound itself is a liquid at room temperature, its absolute configuration at the chiral center (the carbon atom bearing the bromine) can be unequivocally determined by converting it into a solid derivative suitable for X-ray crystallography. This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of atoms.

The process involves reacting this compound with a suitable achiral or chiral reagent to form a stable, crystalline solid. The choice of the derivatizing agent is crucial and should lead to a derivative that forms well-ordered single crystals. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to construct the electron density map.

From this map, the positions of all atoms in the molecule can be determined, revealing the bond lengths, bond angles, and the absolute configuration of the chiral centers. The presence of the heavy bromine atom in the derivative is advantageous for determining the absolute configuration using anomalous dispersion effects. thieme-connect.de

The structural elucidation of the related compound, 2-bromo-3-methylbutyric acid, through X-ray crystallography provides a relevant example of how this technique is applied to determine the solid-state conformation and intermolecular interactions, which are influenced by the stereochemistry of the molecule. mdpi.com

Table 2: Key Aspects of X-ray Crystallography for Derivative Analysis

| Aspect | Description |

| Requirement | Single, well-ordered crystal of a solid derivative |

| Principle | Diffraction of X-rays by the electron clouds of atoms |

| Information Obtained | 3D molecular structure, bond lengths, bond angles |

| Key Application | Unambiguous determination of absolute configuration |

| Advantage for Brominated Compounds | Anomalous scattering from the bromine atom aids in absolute configuration assignment. thieme-connect.de |

Chromatographic Techniques for Purity and Composition Analysis

Beyond GC-MS, other chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and standalone Gas Chromatography (GC), are vital for the comprehensive analysis of this compound and related compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be adapted for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For the analysis of this compound, or more commonly its more stable derivatives, HPLC offers several advantages.

The analysis is typically performed in a reversed-phase mode, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A UV detector is commonly employed for detection, as the acyl bromide or its derivatives will absorb ultraviolet light at a specific wavelength.

HPLC is particularly useful for the analysis of reaction mixtures to monitor the progress of a reaction involving this compound. It can also be used for the purification of the compound or its derivatives on a preparative scale. Furthermore, chiral HPLC, which utilizes a chiral stationary phase, can be employed to separate enantiomers of derivatives of this compound, allowing for the determination of enantiomeric purity. americanlaboratory.com

Table 3: Typical HPLC Parameters for Analysis of Related Brominated Compounds

| Parameter | Description |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | A mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) sielc.com |

| Detector | UV-Vis Detector |

| Flow Rate | Typically 0.5 - 2.0 mL/min |

| Application | Purity assessment, reaction monitoring, preparative separation |

Standalone Gas Chromatography (GC), often equipped with a Flame Ionization Detector (FID), is a robust and widely used technique for assessing the purity of volatile compounds like this compound. The principles of separation are the same as in GC-MS, but the detection method is different. An FID is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon entering the detector.

GC-FID is an excellent tool for routine quality control to determine the percentage purity of a sample of this compound. By comparing the retention time of the main peak to that of a known standard, the identity of the compound can be confirmed. The area of the peak is then used to calculate the purity. While GC-FID does not provide the structural information of a mass spectrometer, its simplicity, reliability, and low cost make it a valuable instrument in many analytical laboratories. innospk.comekb.egmdpi.com

Chiral GC, utilizing a chiral stationary phase, is another important application for the analysis of derivatives of this compound to separate and quantify the enantiomers. researchgate.net

Table 4: Common GC-FID Parameters for Purity Analysis

| Parameter | Setting |

| Column | Capillary Column suitable for polar compounds |

| Carrier Gas | Nitrogen or Helium |

| Detector | Flame Ionization Detector (FID) |

| Injector Temperature | Sufficiently high to ensure complete vaporization |

| Oven Temperature | Isothermal or programmed temperature ramp |

| Primary Use | Quantitative purity determination |

Computational Chemistry and Theoretical Investigations of 2 Bromo 3 Methylbutyryl Bromide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties that dictate the stability and reactivity of 2-bromo-3-methylbutyryl bromide. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can be used to find the optimized, lowest-energy structure of this compound. nih.govresearchgate.net

These studies would reveal precise bond lengths, bond angles, and dihedral angles. For instance, in a related compound, (R)-2-bromo-3-methylbutyric acid, theoretical studies have shown that a staggered conformation represents a minimum energy structure. mdpi.com A similar preference for a staggered arrangement around the Cα-Cβ bond would be expected for this compound to minimize steric hindrance between the bulky isopropyl group and the bromine atoms.

Below is a hypothetical table of optimized geometrical parameters for this compound, derived from what would be expected from a DFT calculation, by analogy with similar structures. nih.govmdpi.com

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| C=O | ~1.79 | |

| C-C(O)Br | ~1.53 | |

| C-Br (acyl) | ~2.35 | |

| Cα-H | ~1.09 | |

| Cα-Br | ~1.97 | |

| Cα-Cβ | ~1.54 | |

| **Bond Angles (°) ** | ||

| O=C-Cα | ~125.0 | |

| O=C-Br (acyl) | ~120.0 | |

| Cα-C-Br (acyl) | ~115.0 | |

| Br-Cα-Cβ | ~110.0 | |

| Dihedral Angles (°) | ||

| H-Cα-Cβ-H | ~-60 (gauche) or ~180 (anti) |

Note: These values are illustrative and would require a specific DFT calculation for confirmation.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.com

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the carbonyl oxygen and the bromine atoms. The LUMO is anticipated to be localized on the carbonyl carbon, specifically the π* antibonding orbital of the C=O group. This localization makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, a characteristic feature of acyl halides. ontosight.ai

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of a molecule's kinetic stability. A small HOMO-LUMO gap suggests high reactivity. For a related brominated compound, the calculated energy gap was found to be 2.3591 eV, indicating significant reactivity. nih.gov A similar low energy gap would be predicted for this compound.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value (eV) | Implication for Reactivity |

| EHOMO | ~ -3.1 | Indicates electron-donating capability |

| ELUMO | ~ -0.7 | Indicates electron-accepting capability |

| Energy Gap (ΔE) | ~ 2.4 | Suggests high chemical reactivity |

Note: Values are based on analogous compounds and serve as estimations. nih.gov

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. wolframcloud.comnih.gov An MEP map plots the electrostatic potential onto the electron density surface, using a color scale to denote different charge regions. Typically, red indicates electron-rich, negative potential areas (attractive to electrophiles), while blue represents electron-poor, positive potential regions (attractive to nucleophiles). Green and yellow denote areas of neutral or intermediate potential. researchgate.net

For this compound, an MEP map would show a deep red region around the carbonyl oxygen due to its high electronegativity and lone pairs of electrons. The bromine atoms would also contribute to electronegative regions. Conversely, a distinct blue region would be centered on the carbonyl carbon, highlighting its electrophilic character. The hydrogen atoms of the alkyl groups would exhibit a slightly positive potential. This map visually confirms the sites most likely to be involved in chemical reactions. chemrxiv.org

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations explore the conformational landscape of a molecule over time by solving Newton's equations of motion. nih.gov This is crucial for flexible molecules like this compound, which can exist as a population of different conformers in solution.

MD simulations can be used to study the rotational barriers around the single bonds, particularly the Cα-Cβ bond. These simulations can quantify the relative populations of different staggered conformers (gauche and anti) at a given temperature. Studies on analogous molecules like (S)-(+)-1-bromo-2-methylbutane and 2-bromo-3-methylbutyric acid have shown that they exist in several stable conformations. mdpi.comresearchgate.net Similar behavior is expected for this compound, where the interplay between steric repulsion (between the isopropyl group and bromine atoms) and dipole-dipole interactions determines the conformational preferences. nih.gov

Mechanistic Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. For this compound, a highly reactive acyl bromide, mechanistic modeling can be used to study its reactions, such as nucleophilic acyl substitution. ontosight.ai

By modeling the reaction pathway of this compound with a nucleophile, chemists can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of this transition state determine the reaction's activation energy and, consequently, its rate. For example, the reaction would likely proceed through a tetrahedral intermediate. Theoretical calculations can pinpoint the geometry of this intermediate and the transition states leading to and from it. This type of analysis is crucial for understanding why certain products are formed and for designing new synthetic routes. jcu.edustackexchange.com

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties, which aids in the identification and characterization of compounds. For this compound, DFT calculations can be used to predict its infrared (IR) spectrum.

By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This spectrum would show characteristic absorption bands, such as the strong C=O stretching vibration of the acyl bromide group (typically around 1800 cm⁻¹), C-Br stretching vibrations (around 500-750 cm⁻¹), and various C-H bending and stretching modes. docbrown.info Comparing this predicted spectrum with an experimental one can confirm the molecule's structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to further aid in structural elucidation.

Table 3: Predicted Prominent IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| C=O (Acyl Bromide) | Stretching | ~1800 |

| C-H (Alkyl) | Stretching | ~2870-2960 |

| C-H (Alkyl) | Bending | ~1370-1470 |

| C-Br (Acyl) | Stretching | ~700-750 |

| C-Br (Alkyl) | Stretching | ~500-600 |

Note: These are characteristic regions based on known data for similar functional groups. docbrown.info

Synthetic Applications of 2 Bromo 3 Methylbutyryl Bromide in Complex Molecule Synthesis

Utilization as a Versatile Acylating Agent in Organic Synthesis

2-Bromo-3-methylbutyryl bromide is a bifunctional organic compound featuring both a reactive acyl bromide and an alkyl bromide group. The acyl bromide moiety serves as a potent acylating agent, a reagent that introduces an acyl group (in this case, the 2-bromo-3-methylbutanoyl group) onto a substrate molecule. Acyl bromides are generally more reactive than their corresponding acyl chlorides or carboxylic acids, allowing for reactions to proceed under milder conditions and often with higher yields.

This enhanced reactivity makes this compound a versatile tool for creating ester and amide linkages. It readily reacts with a wide range of nucleophiles, such as alcohols, phenols, amines, and thiols, to form the corresponding esters, amides, and thioesters. The reaction proceeds through a nucleophilic acyl substitution mechanism. The high reactivity is attributed to the excellent leaving group ability of the bromide ion. A typical synthesis of the parent compound involves the Hell-Vollgard-Zelinskii reaction, starting from isovaleric acid, phosphorus, and bromine. chemicalbook.com

The presence of the bromine atom at the alpha-position to the carbonyl group also influences the molecule's reactivity, potentially participating in subsequent transformations, which adds to its synthetic utility.

Synthesis of Pharmaceutical and Agrochemical Intermediates

The structural motif provided by this compound is a component of various molecules of interest in the pharmaceutical and agrochemical industries. Its high reactivity makes it an efficient building block for introducing the 2-bromo-3-methylbutanoyl scaffold into more complex target molecules.

A key application lies in the synthesis of chiral intermediates. For instance, the related chiral compound, (R)-(+)-2-Bromo-3-methylbutyric acid, serves as a starting material in the synthesis of inhibitors for fructosyl peptide oxidase. sigmaaldrich.com The acyl bromide, being a more activated form of this carboxylic acid, can be used to facilitate the acylation step in such syntheses more efficiently.

Furthermore, analogous structures like 2-bromobutyramide are crucial intermediates in the synthesis of the chiral anticonvulsant drug Levetiracetam. google.com The synthesis involves the reaction of a 2-bromobutyric acid derivative with an amine to form an amide bond. google.com this compound is an ideal reagent for this type of transformation, enabling the rapid and efficient formation of the necessary amide linkage, thereby serving as a valuable intermediate for pharmacologically active compounds.

Role in the Construction of Advanced Organic Scaffolds

The dual functionality of this compound makes it a valuable reagent for constructing advanced and complex organic scaffolds. The differing reactivity of the acyl bromide and the alkyl bromide allows for selective and sequential reactions, enabling the assembly of intricate molecular architectures.

A typical synthetic strategy involves first utilizing the highly reactive acyl bromide for an acylation reaction. For example, it can react with a primary or secondary amine to form a stable amide. This initial step attaches the 2-bromo-3-methylbutanoyl unit to a larger molecule. The second functional group, the alkyl bromide at the alpha-position, remains intact during this process. This secondary bromide can then be used in a subsequent transformation, such as a nucleophilic substitution (SN2) reaction or an elimination reaction, to build out the molecular framework further or to introduce additional functional groups. This stepwise approach provides chemists with precise control over the construction of complex organic structures from a relatively simple starting material.

Derivatization Strategies for Analytical and Chromatographic Purposes

In analytical chemistry, derivatization is a common strategy to modify an analyte to make it more suitable for a particular analytical technique, such as gas chromatography (GC). The goals are often to increase volatility, improve thermal stability, and enhance detector response. For a compound like this compound, which is highly reactive and prone to hydrolysis to its corresponding carboxylic acid (2-bromo-3-methylbutyric acid), derivatization of the hydrolysis product is crucial for accurate quantification.

Pentafluorobenzyl bromide (PFB-Br) is a widely used derivatizing agent, particularly for analytes intended for analysis by gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) or electron-capture negative-ion chemical ionization (ECNICI). nih.gov The PFB group is strongly electrophilic (electron-capturing), and introducing it onto an analyte molecule significantly enhances the sensitivity of detection. nih.gov

In the context of analyzing this compound, one would typically first ensure its complete hydrolysis to 2-bromo-3-methylbutyric acid. The resulting carboxylate anion is a nucleophile that readily reacts with PFB-Br to form a pentafluorobenzyl ester. nih.govebi.ac.uk This derivative is not only more volatile and thermally stable but, more importantly, gives a very strong signal in detectors sensitive to electron-capturing compounds. nih.gov This allows for the quantification of the original compound at very low concentrations in complex matrices like biological fluids or environmental samples. nih.govresearchgate.net

| Property | Description | Reference |

|---|---|---|

| Enhanced Sensitivity | The five fluorine atoms create a highly electron-capturing moiety, leading to a strong signal and very low detection limits. | nih.gov |

| Improved Chromatography | Converts polar carboxylic acids into less polar, more volatile esters, resulting in better peak shape and separation in GC. | ebi.ac.uk |

| High Specificity | The derivative has a high mass, and its fragmentation pattern in MS is often characteristic, allowing for specific and reliable identification. | nih.gov |

| Versatility | Reacts with a wide range of nucleophilic functional groups, including carboxylates, phenoxides, and thiols. | nih.govebi.ac.uk |

Silylation is another fundamental derivatization technique in chromatography, aimed primarily at increasing the volatility and thermal stability of polar analytes. nih.gov It involves replacing active hydrogen atoms (from groups like -OH, -COOH, -NH2, -SH) with a non-polar trimethylsilyl (B98337) (TMS) group. nih.gov

For the analysis of the hydrolysis product, 2-bromo-3-methylbutyric acid, the polar carboxylic acid group makes it non-volatile and prone to thermal degradation in a hot GC injection port. Silylation overcomes this problem. A silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), reacts with the carboxylic acid to convert it into its corresponding trimethylsilyl ester. This TMS-ester is significantly more volatile and thermally stable, allowing it to be easily analyzed by GC-MS without degradation. nih.gov

| Reagent | Abbreviation | Key Feature | Reference |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive and produces volatile byproducts. Very common. | nih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile of the TMS-acetamides, making it excellent for trace analysis. | nih.gov |

| Trimethylchlorosilane | TMCS | Often used as a catalyst in combination with other silylating agents like BSTFA or HMDS. | nih.gov |

| Hexamethyldisilazane | HMDS | A less reactive agent, often requiring a catalyst and heating. | nih.gov |

Future Research Directions and Methodological Advancements for 2 Bromo 3 Methylbutyryl Bromide

Development of Greener Synthetic Pathways and Sustainable Methodologies

A primary goal is the reduction of solvent use and the elimination of toxic reagents. For instance, processes generating significant chromium waste have been successfully redesigned in other complex syntheses, eliminating thousands of gallons of solvent and hundreds of pounds of metal waste for a single drug candidate. epa.gov Such principles can be applied to acyl bromide synthesis by replacing hazardous brominating agents and catalysts with more benign alternatives.

Biocatalysis presents a promising green pathway. The use of enzymes or whole-cell systems, such as yeast, can replace conventional chemical reaction steps. epa.gov For example, the biocatalytic reduction of a ketone to an optically pure alcohol has been demonstrated as a key step in a redesigned pharmaceutical synthesis, boosting the yield from 16% to 55%. epa.gov Exploring enzymatic bromination or the use of biocatalytically produced starting materials for 2-bromo-3-methylbutyryl bromide synthesis could lead to highly selective and sustainable processes.

Mechanochemical reactions, which use mechanical energy to drive chemical transformations, offer another solvent-free alternative to traditional synthesis. birmingham.ac.uk Research into the mechanochemical bromination of carboxylic acids could provide a direct, waste-reducing route to acyl bromides.

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches

| Parameter | Traditional Method (e.g., Hell-Volhard-Zelinsky) | Potential Greener Methodologies |

|---|---|---|

| Reagents | Elemental Bromine, Phosphorus Halides (PBr₃) | Enzymatic Systems, Alternative Brominating Agents (e.g., N-Bromosuccinimide), p-toluenesulfonyl bromide researchgate.net |

| Solvents | Often requires large volumes of organic solvents | Solvent-free (Mechanochemistry), aqueous media (Biocatalysis), or recyclable solvents epa.gov |

| Byproducts | Phosphorous acids, hydrogen bromide, excess bromine | Benign byproducts (e.g., water, succinimide), reduced waste streams |

| Efficiency | Variable yields, potential for side reactions | Higher selectivity and yields, reduced downstream purification epa.gov |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic systems is crucial for improving the synthesis of this compound. Research is moving beyond traditional phosphorus catalysts to explore more sophisticated and efficient alternatives.

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. mpg.de A system using mesoporous graphitic carbon nitride (mpg-CN) as a heterogeneous photocatalyst and a simple Ni(II) salt as a co-catalyst has been shown to effectively couple alkyl bromides with other molecules. mpg.de Adapting such dual catalytic systems for the α-bromination of the corresponding acyl chloride or other precursors could offer a mild and highly efficient pathway. The use of a heterogeneous catalyst like mpg-CN also simplifies product purification and allows for catalyst recycling, adding to the sustainability of the process. mpg.de

Furthermore, the discovery that elemental bromine can itself act as a potent Lewis acid catalyst opens new avenues. researchgate.net Under the catalysis of just 2 mol% of Br₂, various reactions can proceed with extremely high efficiency. researchgate.net Investigating the potential for bromine to self-catalyze or act in concert with other promoters under specific conditions (e.g., photochemical activation) could lead to simplified and more atom-economical synthetic protocols.

Table 2: Emerging Catalytic Systems for Bromination and Related Reactions

| Catalytic System | Principle | Potential Advantages for Acyl Bromide Synthesis | Reference |

|---|---|---|---|

| Heterogeneous Photocatalysis (e.g., mpg-CN/Ni(II)) | Visible-light induced reaction using a solid-phase catalyst. | Mild reaction conditions, high efficiency, catalyst recyclability, reduced metal waste. | mpg.de |

| Bromine as Lewis Acid Catalyst | Utilizing the inherent electrophilicity of Br₂ to catalyze reactions. | High atom economy, potentially eliminating the need for a separate metal or phosphorus catalyst. | researchgate.net |

| Organocatalysis | Use of small organic molecules to catalyze the reaction. | Avoidance of toxic heavy metals, potential for high enantioselectivity. | acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The high reactivity of acyl bromides like this compound makes them ideal candidates for synthesis using flow chemistry. ontosight.ai Continuous-flow reactors offer significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and seamless integration of multiple reaction steps. okayama-u.ac.jpnih.gov

Due to the high surface-area-to-volume ratio in flow reactors, heat from exothermic bromination reactions can be dissipated rapidly and efficiently, preventing thermal runaways and the formation of undesired byproducts. nih.gov This precise temperature control is critical when handling highly reactive intermediates. Furthermore, the ability to operate at high pressures and temperatures safely allows for the exploration of new reaction conditions that are inaccessible in batch reactors. nih.gov Flow chemistry has proven highly effective for processes involving unstable intermediates, such as organolithiums used in borylation reactions, where short residence times minimize side reactions. okayama-u.ac.jp

Pairing flow chemistry with automated synthesis platforms represents the next frontier. chemrxiv.org Automated systems can rapidly screen and optimize reaction conditions, accelerating the discovery of new synthetic routes. nih.gov Recent advancements have led to next-generation small molecule synthesizers capable of performing C-C bond-forming steps in minutes rather than hours. chemrxiv.org Integrating such automated platforms with a continuous-flow module for the on-demand synthesis of this compound would enable its direct use in subsequent reactions without the need for isolation and purification, significantly streamlining multi-step synthetic sequences. nih.gov

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Mechanistic Elucidation

A deep understanding of reaction mechanisms is essential for optimizing synthetic processes. For highly reactive and potentially transient species like this compound, traditional offline analysis is often inadequate. spectroscopyonline.com Advanced, in-situ spectroscopic techniques are becoming indispensable for monitoring these reactions in real-time.

Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy allow for the continuous monitoring of the concentration of reactants, intermediates, and products directly within the reaction vessel. spectroscopyonline.com This provides invaluable kinetic data and helps identify transient species that would be missed by conventional sampling. For example, the progress of bromination can be followed by observing the disappearance of the C-H stretch of the starting material and the appearance of bands corresponding to the C-Br and carbonyl groups of the product.

For more detailed mechanistic questions, such as identifying the active catalytic species or understanding complex reaction networks, a combination of techniques is often employed. Time-resolved in-situ (TRIS) monitoring, using methods like Raman spectroscopy and synchrotron X-ray diffraction, can provide detailed insights into reaction pathways and kinetics, especially in solvent-free mechanochemical systems. birmingham.ac.uk Additionally, the use of isotopic labeling, such as replacing hydrogen with deuterium (B1214612), can be a powerful tool when combined with NMR spectroscopy to trace the path of atoms throughout a reaction and verify proposed mechanisms. jcu.edu These advanced analytical methods are crucial for moving beyond empirical optimization to the rational design of more efficient and selective syntheses for this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromo-3-methylbutyryl bromide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves brominating 3-methylbutyryl chloride using phosphorus tribromide (PBr₃) or hydrogen bromide (HBr) under anhydrous conditions. Reaction optimization includes controlling temperature (0–5°C to prevent side reactions) and stoichiometric ratios (1:1.2 molar ratio of precursor to brominating agent). Post-synthesis purification via fractional distillation under reduced pressure (e.g., 80–100 mmHg) is critical to isolate the product . Confirm purity using GC-MS or HPLC (>98% purity threshold).

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify structural features (e.g., methyl group at δ ~1.2 ppm, bromine-induced deshielding of adjacent carbons).

- IR Spectroscopy : Confirm carbonyl (C=O stretch ~1740 cm⁻¹) and C-Br bonds (~560 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H⁺] at m/z 212/214 for Br isotopes) validate molecular weight.

- Elemental Analysis : Quantify bromine content (theoretical ~37.7%) to assess stoichiometric accuracy .

Q. What are the recommended handling and storage protocols for this compound?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass to prevent photodegradation. Use anhydrous solvents (e.g., dry THF or dichloromethane) during reactions. Incompatible with water, alcohols, and strong bases—avoid exposure to humidity .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?

- Methodological Answer : Discrepancies may arise from solvent polarity, temperature, or competing elimination pathways. Design controlled experiments to isolate variables:

- Compare reaction rates in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene).

- Use kinetic studies (e.g., time-resolved NMR) to track intermediate formation.

- Validate results with computational models (DFT calculations for transition state energetics) .

Q. What experimental strategies can elucidate the mechanism of this compound in acyl transfer reactions?

- Methodological Answer :

- Isotopic Labeling : Replace oxygen in the carbonyl group with ¹⁸O to trace acyl group transfer via mass spectrometry.